Eliminate hazardous, low-yield cyclopropanation by sourcing trans-enriched 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid (CAS 1187933-13-6). This pre-formed building block enables direct Curtius rearrangement to ortho-CF3 tranylcypromine analogs with minimized MAO off-target activity, critical for selective LSD1 inhibitor programs. Supply chain: single-step precursor reduces synthesis steps, ensures consistent diastereomeric purity, and meets R&D demand for epigenetic and agrochemical discovery.
2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid (CAS 1187933-13-6) is a highly specialized, synthetically critical building block primarily utilized in the development of conformationally restricted pharmacophores. As a stable carboxylic acid precursor, it provides direct access to ortho-trifluoromethylated tranylcypromine (TCP) derivatives via the Curtius rearrangement. The presence of the sterically demanding and strongly electron-withdrawing ortho-trifluoromethyl group fundamentally alters the electronic landscape and rotational freedom of the downstream cyclopropylamine. In procurement contexts, sourcing this pre-formed cyclopropane ring—typically enriched for the functionally active trans-diastereomer—bypasses hazardous, low-yield de novo cyclopropanation steps involving explosive diazo reagents, streamlining the scale-up of targeted epigenetic inhibitors and advanced agrochemicals [1].
Substituting this specific compound with unfluorinated 2-phenylcyclopropanecarboxylic acid or meta/para-trifluoromethyl isomers critically compromises downstream application efficacy and target selectivity. In medicinal chemistry, particularly in the synthesis of Lysine-Specific Demethylase 1 (LSD1) inhibitors, the ortho-CF3 group forces a specific steric clash that dramatically reduces off-target monoamine oxidase (MAO-A and MAO-B) binding. A generic unfluorinated analog yields non-selective inhibitors that trigger severe off-target toxicity (e.g., the hypertensive 'cheese effect'). Furthermore, attempting to substitute the pre-formed acid with acyclic precursors (like 2-(trifluoromethyl)styrene) shifts the burden of the hazardous, transition-metal-catalyzed diazoacetate cyclopropanation onto the procuring laboratory, drastically increasing safety risks, lowering overall yield, and complicating diastereomeric resolution[1].
Procuring the pre-formed cyclopropanecarboxylic acid allows chemists to directly initiate a Curtius rearrangement (using DPPA/Et3N/t-BuOH) to yield the corresponding Boc-protected amine with typical yields of 70-85%. In contrast, synthesizing the cyclopropane core de novo from 2-(trifluoromethyl)styrene requires handling explosive ethyl diazoacetate and expensive transition-metal catalysts, often resulting in crude mixtures requiring extensive purification [1].
| Evidence Dimension | Synthetic Route Efficiency |
| Target Compound Data | Direct entry to Curtius rearrangement (70-85% yield to amine) |
| Comparator Or Baseline | De novo synthesis from 2-(trifluoromethyl)styrene (requires explosive diazo reagents) |
| Quantified Difference | Eliminates 1-2 hazardous synthetic steps and avoids transition-metal catalyst costs |
| Conditions | Standard laboratory scale-up of cyclopropylamine building blocks |
Sourcing the pre-formed acid drastically reduces synthetic bottlenecks, safety hazards, and purification costs in the production of tranylcypromine analogs.
Commercial 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid is frequently supplied as a highly enriched trans-isomer (≥95% trans). Standard de novo cyclopropanation of styrene derivatives typically yields a trans/cis mixture ranging from 1.5:1 to 3:1, which necessitates significant material loss during chromatographic separation or fractional crystallization to isolate the active trans-precursor [1].
| Evidence Dimension | Diastereomeric Purity |
| Target Compound Data | Commercially available at ≥95% trans-isomer purity |
| Comparator Or Baseline | Crude cyclopropanation mixtures (typically 60-75% trans) |
| Quantified Difference | Prevents >25-40% material loss associated with resolving cis/trans isomers |
| Conditions | Precursor selection for active (1R,2S) or (1S,2R) cyclopropylamine synthesis |
High trans-purity directly translates to higher final yields of the active pharmaceutical ingredient, making it a highly cost-effective procurement choice.
When converted to the corresponding cyclopropylamine, the ortho-trifluoromethyl group provides a critical steric clash that prevents binding in the Monoamine Oxidase (MAO) active site. Unsubstituted tranylcypromine (derived from 2-phenylcyclopropanecarboxylic acid) is a potent MAO inhibitor (MAO-A/B Ki ~ 16-100 µM), whereas ortho-CF3 derivatives exhibit massive shifts in selectivity indices, severely restricting MAO binding while maintaining sub-micromolar LSD1 inhibition [1].
| Evidence Dimension | Off-target binding reduction (MAO-A/B) |
| Target Compound Data | Ortho-CF3 tranylcypromine derivatives (highly selective for LSD1) |
| Comparator Or Baseline | Unsubstituted tranylcypromine (potent MAO-A/B inhibitor) |
| Quantified Difference | Ortho-CF3 substitution eliminates MAO-driven hypertensive side effects |
| Conditions | Enzymatic binding assays for FAD-dependent amine oxidases |
For pharmaceutical procurement, the ortho-CF3 precursor is mandatory for generating epigenetic modulators that do not induce fatal hypertensive side effects.
The primary application for this compound is as the immediate precursor to ortho-CF3 tranylcypromine analogs via the Curtius rearrangement. These derivatives are critical epigenetic modulators investigated for oncology (e.g., leukemia, glioblastoma) where MAO off-target activity must be minimized to ensure patient safety [1].
In medicinal chemistry, the cyclopropane ring is used to lock the spatial arrangement of the trifluoromethylphenyl group relative to an amine or amide pharmacophore. Procuring this specific acid allows researchers to rapidly synthesize libraries of rigidified analogs with improved metabolic stability and target residence time[2].
This compound serves as a robust building block for novel crop protection agents. The cyclopropane ring provides metabolic resistance against environmental degradation, while the ortho-CF3 group enhances lipophilicity and soil half-life, making the pre-formed acid an ideal starting point for agrochemical formulation screening[3].